4-Methoxy-2,3-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-methoxy-2,3-dimethylpyridine derivatives often involves selective chlorination, methoxylation, and subsequent reactions tailored to introduce specific functional groups. For example, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been synthesized using a POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, with the structure confirmed by 1H NMR and IR spectroscopy (Liang, 2007).
Molecular Structure Analysis
The molecular structure of 4-methoxy-2,3-dimethylpyridine derivatives has been extensively studied. For instance, the crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine was analyzed using X-ray diffraction, revealing specific intra and intermolecular hydrogen bonding patterns and adopting a flat boat conformation in the dihydropyridine ring (Mahendra et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 4-methoxy-2,3-dimethylpyridine derivatives involves various transformations, such as nitration, methoxylation, and acylation. For example, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride was achieved by N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification, yielding an overall yield of 63.6% (Gui, 2004).
Scientific Research Applications
Synthesis of Complex Organic Compounds : One study details the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, using 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide as a starting material. This showcases the compound's utility in complex organic synthesis processes (Pan Xiang-jun, 2006).
Development of Selective Chlorinating Reagents : Another study involves the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, highlighting its use in selective chlorination (Xia Liang, 2007).
Conductance Studies in Acid-Base Equilibria : A study conducted conductance behavior analyses of solutions of equimolar complexes involving 4-methoxy-2,6-dimethylpyridine N-oxide, providing insights into acid-base equilibria in organic chemistry (P. Barczyński, M. Szafran, 1994).
X-Ray and Spectroscopic Studies of Complexes : Research on the crystal structure and FT-IR spectra of complexes with substituted pyridine N-oxides, including 4-methoxy-2,6-dimethylpyridine N-oxide, sheds light on the properties of these complexes in various solvents (Z. Dega-Szafran, Monika Grundwald-Wyspiańska, A. Kania, Z. Kosturkiewicz, E. Tykarska, M. Szafran, 1995).
Synthesis of Proton Pump Inhibitors : A synthesis route from 2,3-dimethylpyridine to (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for proton pump inhibitors, demonstrates the compound's relevance in pharmaceutical synthesis (X. Yang, 2008).
Exploration of Antifungal Properties : Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound investigates their antifungal effects, showing potential applications in antifungal drug development (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2,3-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAARVXVDWLOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3-dimethylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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